molecular formula C7H6BrN3 B1145881 3-Bromo-5-methylimidazo[1,2-A]pyrazine CAS No. 1276056-68-8

3-Bromo-5-methylimidazo[1,2-A]pyrazine

Cat. No. B1145881
M. Wt: 212.05
InChI Key: VVBZADNSXSRZFS-UHFFFAOYSA-N
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Description

3-Bromo-5-methylimidazo[1,2-a]pyrazine is a compound that belongs to the imidazo[1,2-a]pyrazine class. This class of compounds is known for its presence in various drugs and exhibits a range of biological activities (Baenziger, Durantie, & Mathes, 2017).

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives often involves multicomponent reactions like the Groebke–Blackburn–Bienaymé cyclization. This process typically starts from aminopyrazine, aldehyde, and isocyanide, leading to various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Molecular Structure Analysis

Imidazo[1,2-a]pyrazine derivatives, including 3-Bromo-5-methylimidazo[1,2-A]pyrazine, typically exhibit a bicyclic structure with nitrogen atoms at key positions. This structure has been confirmed through various methods like single-crystal X-ray analysis (Adib, Sheibani, Bijanzadeh, & Zhu, 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, producing derivatives with diverse biological activities. For example, reactions with alpha-halogenocarbonyl compounds can lead to derivatives demonstrating activities like uterine-relaxing and antibronchospastic properties (Sablayrolles et al., 1984).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrazines, including solubility and melting points, vary depending on the specific substituents on the core structure. These properties can be fine-tuned through modifications in the synthetic process (Adamczyk et al., 2003).

Chemical Properties Analysis

Imidazo[1,2-a]pyrazines exhibit a range of chemical properties, such as fluorescence and reactivity towards electrophilic and nucleophilic agents. The presence of functional groups like bromo and methyl in 3-Bromo-5-methylimidazo[1,2-A]pyrazine can significantly influence these properties (Adamczyk et al., 2003).

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazole derivatives, closely related to the chemical structure of interest, are extensively used in medicinal chemistry due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These compounds serve as essential synthons in organic chemistry, facilitating the creation of new drugs and materials with desired properties (Dar & Shamsuzzaman, 2015).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, synthesized from pyrazine structures, exhibit versatility as synthetic intermediates. Their application spans metal complexes formation, catalysts design, and drug development, demonstrating the utility of pyrazine derivatives in advancing organic synthesis and medicinal chemistry (Li et al., 2019).

Medicinal Applications

Pyrazolo[1,5-a]pyrimidine scaffolds, similar in their heterocyclic nature to 3-Bromo-5-methylimidazo[1,2-A]pyrazine, have been explored for their broad range of medicinal properties. These include potential treatments for cancer, central nervous system disorders, and infectious diseases, underscoring the therapeutic relevance of such heterocyclic compounds in drug discovery (Cherukupalli et al., 2017).

Pharmacological Effects

The pharmacological diversity of pyrazine derivatives is well-documented, with applications across antimicrobial, antidiabetic, anticancer, and cardiovascular treatments. This highlights the potential of 3-Bromo-5-methylimidazo[1,2-A]pyrazine and related compounds in contributing to the development of new pharmaceuticals with varied therapeutic effects (Doležal & Zítko, 2015).

Optoelectronic Materials

Beyond medicinal applications, heterocyclic compounds derived from pyrazine and related structures find use in the creation of optoelectronic materials. These materials are pivotal in developing devices for photoelectric conversion, luminescence, and organic light-emitting diodes, illustrating the broader applicability of such compounds in materials science (Lipunova et al., 2018).

properties

IUPAC Name

3-bromo-5-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBZADNSXSRZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857133
Record name 3-Bromo-5-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylimidazo[1,2-A]pyrazine

CAS RN

1276056-68-8
Record name 3-Bromo-5-methylimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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